molecular formula C22H27FN4O2 B2427554 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 1049375-96-3

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2427554
CAS No.: 1049375-96-3
M. Wt: 398.482
InChI Key: SGHKPOMMNUEKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound with the CAS Number 1049375-96-3 and a molecular weight of 398.5 g/mol. Its molecular formula is C22H27FN4O2 . This oxalamide-derived compound features a complex structure incorporating a 2-fluorophenyl-piperazine moiety, a design motif found in ligands targeting various neurological receptors. Piperazine-containing compounds are extensively researched for their potential interactions with central nervous system targets . For instance, structurally related molecules have been studied as potent and selective dopamine D4 receptor ligands and as inhibitors for equilibrative nucleoside transporters (ENTs), highlighting the research utility of this chemical class in pharmacology and neurobiology . The compound is provided for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and quality of this chemical for their investigative studies.

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHKPOMMNUEKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and an oxalamide moiety

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide
  • Molecular Formula : C22H27FN4O2
  • Molecular Weight : 384.48 g/mol
  • CAS Number : 1049375-96-3

The compound features a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety, which is critical for its biological activity.

This compound exhibits significant interactions with various biological macromolecules:

  • Interaction with α-Amylase : The compound has been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition suggests potential applications in managing conditions like diabetes by regulating glucose absorption.

Inhibitory Effects on Nucleoside Transporters

Research indicates that this compound inhibits the uptake of uridine and adenosine in nucleoside transporter-deficient cells. This effect was observed in cells transfected with human Equilibrative Nucleoside Transporters (ENT1 and ENT2), highlighting its role in modulating nucleoside transport mechanisms.

The molecular mechanism through which this compound exerts its effects involves binding interactions with specific enzymes and transporters:

  • Binding to α-Amylase : The compound binds to the active site of α-amylase, preventing substrate access and thereby inhibiting its enzymatic activity.
  • Inhibition of Nucleoside Transporters : By interacting with ENT transporters, the compound alters the normal uptake of nucleosides, which can affect cellular signaling and metabolism.

Research Findings

Several studies have explored the biological activity of this compound, revealing promising results:

Case Studies

  • Study on α-Amylase Inhibition :
    • Objective : To evaluate the inhibitory effect of the compound on α-amylase activity.
    • Results : The compound demonstrated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent for diabetes management.
  • Cellular Uptake Studies :
    • Objective : To assess the impact on nucleoside uptake.
    • Results : The compound effectively inhibited uridine and adenosine uptake in engineered cell lines, indicating its role as a modulator of nucleoside transport.

Data Summary Table

PropertyValue
IUPAC NameN'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide
Molecular FormulaC22H27FN4O2
Molecular Weight384.48 g/mol
CAS Number1049375-96-3
α-Amylase Inhibition IC50Not specified
Uridine Uptake InhibitionSignificant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.